Ethyl 4-(4-aminophenyl)butanoate hcl
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Overview
Description
Ethyl 4-(4-aminophenyl)butanoate hydrochloride is an organic compound with the molecular formula C12H18ClNO2. It is a derivative of butanoic acid and features an ethyl ester group and an aminophenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-aminophenyl)butanoate hydrochloride typically involves the esterification of 4-(4-aminophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Ethyl 4-(4-aminophenyl)butanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-aminophenyl)butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride is a typical reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-aminophenyl)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-aminophenyl)butanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminophenyl group can bind to receptors or enzymes, modulating their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(4-nitrophenyl)butanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 4-(4-hydroxyphenyl)butanoate: Contains a hydroxy group instead of an amino group.
Ethyl 4-(4-methylphenyl)butanoate: Features a methyl group instead of an amino group.
Uniqueness
Ethyl 4-(4-aminophenyl)butanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
ethyl 4-(4-aminophenyl)butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10;/h6-9H,2-5,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQRDKZPBNNLMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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